molecular formula C20H23N3O3S B2987879 (1r,3s,5R,7S)-methyl 3-(3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)adamantane-1-carboxylate CAS No. 1298062-17-5

(1r,3s,5R,7S)-methyl 3-(3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)adamantane-1-carboxylate

Cat. No.: B2987879
CAS No.: 1298062-17-5
M. Wt: 385.48
InChI Key: JLLRNFQXJBPNAV-UHFFFAOYSA-N
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Description

The compound (1r,3s,5R,7S)-methyl 3-(3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)adamantane-1-carboxylate features a rigid adamantane core functionalized with a pyrazole-thiophene hybrid moiety via an amide linkage. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is substituted at the 3-position with a thiophen-2-yl group, introducing sulfur-based electronic effects. The methyl ester at the adamantane’s 1-position enhances solubility in organic solvents.

Properties

IUPAC Name

methyl 3-[(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)amino]adamantane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-26-18(25)19-7-12-5-13(8-19)10-20(9-12,11-19)21-17(24)15-6-14(22-23-15)16-3-2-4-27-16/h2-4,6,12-13H,5,7-11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLRNFQXJBPNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=NNC(=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1r,3s,5R,7S)-methyl 3-(3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)adamantane-1-carboxylate is a novel derivative that combines the adamantane core structure with a thiophene-substituted pyrazole moiety. This unique structure has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research.

Chemical Structure and Properties

The molecular formula for this compound is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S, and it features functional groups that are known to interact with biological targets. The presence of the thiophene ring and pyrazole moiety suggests potential interactions with various enzymes and receptors.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds containing thiophene and pyrazole derivatives. For instance, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives showed significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL , indicating strong antimicrobial potential. Notably, some derivatives exhibited synergistic effects when combined with conventional antibiotics like ciprofloxacin and ketoconazole, enhancing their efficacy against resistant strains .

Antiviral Activity

The antiviral potential of pyrazole derivatives has been explored extensively, particularly against HIV-1. A study demonstrated that certain pyrazole-based compounds inhibited HIV replication in vitro without exhibiting cytotoxicity. The mechanism involved the modulation of viral entry or replication pathways, suggesting that the compound could potentially serve as a lead for further drug development against viral infections .

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors involved in microbial resistance or viral replication processes. The exact pathways remain to be elucidated but are likely related to the inhibition of critical biological functions within pathogens.

Study 1: Antimicrobial Evaluation

A detailed study evaluated the antimicrobial properties of various thiophene-bearing pyrazole derivatives, including those similar to our compound. The study utilized time-kill assays and biofilm formation inhibition tests against Staphylococcus aureus and Staphylococcus epidermidis. Results indicated that certain derivatives significantly reduced biofilm formation compared to controls, showcasing their potential as therapeutic agents against biofilm-associated infections .

Study 2: Antiviral Screening

In another investigation focusing on antiviral activity, a library of pyrazole compounds was screened for their ability to inhibit HIV-1 replication. Compounds exhibiting non-toxic profiles were identified as promising candidates for further development. This study emphasizes the significance of structural modifications in enhancing antiviral efficacy .

Data Summary Table

Activity Target Pathogen/Virus MIC (μg/mL) Mechanism
AntimicrobialStaphylococcus aureus0.22 - 0.25Inhibition of cell wall synthesis
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Biofilm formation inhibition
AntiviralHIV-1Non-toxicModulation of viral replication pathways

Comparison with Similar Compounds

Comparison with Structural Analogues

Adamantane-Based Pyrazole Derivatives

a. 3-(Adamantan-1-yl)-N′-[(E)-(4-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide ()
  • Key Differences : Replaces the thiophene with a 4-hydroxybenzylidene group.
  • The benzylidene moiety may engage in stronger hydrogen bonding, as suggested by Etter’s graph set analysis .
  • Synthesis : Similar coupling strategies (amide formation) but with aldehydes instead of thiophene derivatives.
b. 5-(Adamantan-1-yl)-N′-[(E)-2-pyridinylmethylene]-1H-pyrazole-3-carbohydrazide ()
  • Key Differences : Substitutes thiophene with a pyridyl group.
  • Implications : The pyridine nitrogen introduces basicity and metal-coordination capability, which could alter biological activity or crystallinity. The target compound’s thiophene, being electron-rich, may favor π-π stacking with aromatic residues in proteins.
c. 3-((1S,3s)-Adamantan-1-yl)-N-((Z)-2-oxoindolin-3-ylidene)-1H-pyrazole-5-carbohydrazide ()
  • Key Differences : Incorporates an oxoindolinylidene group.
  • Implications : The indole-derived substituent could enhance planar stacking interactions, whereas the thiophene in the target compound may prioritize hydrophobic interactions.

Adamantane-Based Triazole and Thiadiazole Derivatives

a. 5-(Adamantan-1-yl)-4-R-1,2,4-Triazole-3-Thiones ()
  • Structure : Triazole ring with sulfur at position 3.
  • Implications : Triazoles generally exhibit stronger hydrogen-bonding capacity than pyrazoles due to additional nitrogen atoms. However, the thiophene in the target compound introduces sulfur-mediated interactions (e.g., van der Waals forces) absent in triazoles.
  • Biological Activity : These triazoles demonstrate antihypoxic activity in rodent models , suggesting the target compound’s pyrazole-thiophene motif may need evaluation for similar effects.
b. N-Substituted-5-(Adamantan-1-yl)-1,3,4-Thiadiazole-2-Amines ()
  • Structure : Thiadiazole ring instead of pyrazole.
  • The target compound’s pyrazole-thiophene system may offer a broader range of substituent flexibility.

Substituent-Driven Property Comparisons

Compound Heterocycle Substituent Molecular Weight Key Properties
Target Compound Pyrazole Thiophen-2-yl ~427 (estimated) High lipophilicity, sulfur-mediated interactions
Pyrazole 4-Hydroxybenzylidene ~407 Enhanced polarity, hydrogen bonding
Triazole Alkylthio chains 300–400 (Table 1, ) Antihypoxic activity, varied solubility
Pyrazole Indole-2-carboxamido 352.4 Planar aromatic interactions

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